Azilsartan medoxomil

Overview

Description

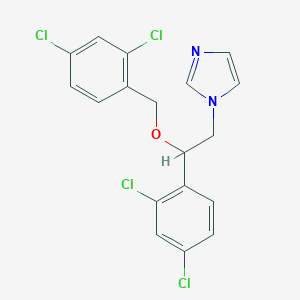

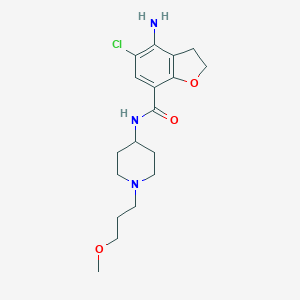

Azilsartan medoxomil is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan. It belongs to the class of angiotensin II receptor blockers and is primarily used to treat hypertension. By selectively blocking the AT1 subtype angiotensin II receptor, this compound helps in reducing blood pressure and improving cardiovascular health .

Mechanism of Action

Target of Action

Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) that primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a subtype of the angiotensin II receptor, which plays a crucial role in the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

this compound works by selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking its action, this compound inhibits angiotensin II’s vasoconstrictor and aldosterone-secreting effects, leading to vasodilation and a reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS). By blocking the AT1 receptor, this compound disrupts the RAS, leading to vasodilation, reduced aldosterone release, and reduced sympathetic stimulus of vessels and kidneys . This results in a decrease in blood pressure and an improvement in fluid balance .

Pharmacokinetics

this compound is a prodrug that is metabolized into its active form, azilsartan, in the body . It has a bioavailability of about 60%, a peak plasma concentration time (tmax) of 1.5–3 hours, and a half-life of approximately 11 hours . The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation mediated by CYP2C9 .

Result of Action

The molecular and cellular effects of this compound include enhanced adipogenesis, increased expression of genes encoding peroxisome proliferator-activated receptors (PPARα and PPARδ), leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation . These effects could potentially have beneficial impacts on cellular mechanisms of cardiometabolic disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to cross the blood-brain barrier and the placental barrier in rats . .

Biochemical Analysis

Biochemical Properties

Azilsartan medoxomil plays a crucial role in biochemical reactions by interacting with the AT1 receptor. This interaction inhibits the binding of angiotensin II, a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure. By blocking this interaction, this compound helps to lower blood pressure and improve blood flow . Additionally, this compound has been shown to interact with various proteins and enzymes involved in the renin-angiotensin-aldosterone system (RAAS), further contributing to its antihypertensive effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, this compound inhibits the proliferation induced by angiotensin II, thereby reducing vascular remodeling and hypertension . It also enhances adipogenesis in preadipocytes and modulates the expression of genes encoding peroxisome proliferator-activated receptors (PPARs), leptin, adipsin, and adiponectin . These effects contribute to its pleiotropic benefits beyond blood pressure reduction.

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively binding to the AT1 receptor, thereby blocking the action of angiotensin II . This binding prevents the activation of downstream signaling pathways that lead to vasoconstriction and aldosterone secretion. Additionally, this compound has been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) in vascular smooth muscle cells, further contributing to its antihypertensive effects . The inhibition of these pathways results in reduced blood pressure and improved cardiovascular outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Studies have shown that it maintains its antihypertensive effects for up to 56 weeks in patients with essential hypertension . The long-term use of this compound is associated with stable blood pressure improvements and a favorable safety profile. Additionally, this compound has been shown to have a long half-life, allowing for once-daily dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been shown to provide greater reductions in blood pressure compared to lower doses . At very high doses, this compound may cause adverse effects such as dizziness and fatigue . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is metabolized in the liver by the enzyme CYP2C9, resulting in the formation of two primary metabolites that are pharmacologically inactive . The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation . These metabolic pathways ensure the efficient clearance of this compound from the body, contributing to its overall safety and efficacy profile.

Transport and Distribution

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract and hydrolyzed to its active form, azilsartan . Azilsartan is then distributed throughout the body, where it selectively binds to AT1 receptors in vascular smooth muscle and adrenal gland tissues . This selective binding ensures that this compound effectively targets the sites of action involved in blood pressure regulation.

Subcellular Localization

This compound and its active form, azilsartan, are primarily localized in the plasma membrane, where they interact with AT1 receptors . This subcellular localization is crucial for their ability to block the action of angiotensin II and exert their antihypertensive effects. Additionally, this compound may undergo post-translational modifications that enhance its stability and activity within the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azilsartan medoxomil is synthesized through a multi-step process involving the reaction of various intermediatesThe final step involves the esterification of the carboxylic acid group with medoxomil to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Azilsartan medoxomil undergoes hydrolysis in the gastrointestinal tract to form azilsartan. This hydrolysis reaction is catalyzed by esterases. The compound is relatively stable under normal conditions but can undergo degradation under extreme pH conditions .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by esterases in the gastrointestinal tract.

Degradation: Can occur under acidic or basic conditions, leading to the breakdown of the ester bond

Major Products Formed: The primary product formed from the hydrolysis of this compound is azilsartan, which is the active form of the drug .

Scientific Research Applications

Azilsartan medoxomil has been extensively studied for its antihypertensive properties. It is used in clinical research to evaluate its efficacy in lowering blood pressure and reducing the risk of cardiovascular events. Additionally, it has been explored for potential off-label uses in patients with heart failure and myocardial infarction .

In pharmaceutical research, this compound is used as a model compound to study the pharmacokinetics and pharmacodynamics of angiotensin II receptor blockers. It is also employed in the development of novel drug delivery systems to enhance its bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

- Valsartan

- Olmesartan

- Losartan

- Irbesartan

Comparison: Azilsartan medoxomil is unique among angiotensin II receptor blockers due to its high binding affinity and long-lasting effects on the AT1 receptor. Clinical studies have shown that this compound is more effective in reducing blood pressure compared to valsartan and olmesartan. Additionally, it has a favorable safety profile with fewer adverse effects .

Conclusion

This compound is a potent antihypertensive agent with a unique mechanism of action and high efficacy. Its synthesis involves complex chemical reactions, and it has significant applications in clinical and pharmaceutical research. Compared to other angiotensin II receptor blockers, this compound stands out for its superior blood pressure-lowering effects and safety profile.

Properties

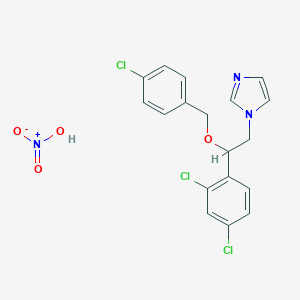

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFSABGVXDWMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235482 | |

| Record name | Azilsartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Azilsartan medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The renin-angiotensin-aldosterone system regulates blood pressure. Angiotensin II is a peptide hormone that is a principal pressor agent in the renin-angiotensin-aldosterone system. It is a potent, direct vasoconstrictor that binds to the angiotensin II type 1 receptor (AT1 receptor) to stimulate the synthesis and release of aldosterone and promote cardiac stimulation. Angiotensin II promotes renal tubular reabsorption of sodium, resulting in water retention. It also inhibits further secretion of renin. AT1 receptors are highly expressed in vascular smooth muscle and the adrenal gland. Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan selectively binds to AT1 receptors as an antagonist, blocking vasoconstrictor and aldosterone-secreting effects of angiotensin II. Azilsartan has more than a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis. Azilsartan appears to dissociate from AT1 receptors much more slowly than other ARBs, which explains its longer duration of action when compared to other ARBs. | |

| Record name | Azilsartan medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

863031-21-4 | |

| Record name | Azilsartan medoxomil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863031-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azilsartan medoxomil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azilsartan medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azilsartan medoxomil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZILSARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to azilsartan in the gastrointestinal tract. [, , , , ] Azilsartan acts as a selective angiotensin II type 1 (AT1) receptor antagonist. [, , , , , ] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits the pressor response, ultimately leading to a reduction in blood pressure. []

A: Yes, this compound is reported to have pleiotropic effects, meaning it exerts beneficial actions beyond its primary mechanism of AT1 receptor blockade. [] While the specific nature of these effects requires further investigation, they may contribute to its overall therapeutic profile.

A: While the provided research articles don't explicitly state the molecular formula and weight, they provide the chemical name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt. [] Based on this, the molecular formula can be deduced as C30H29KN4O7 and the molecular weight as 596.7 g/mol.

A: Research indicates that incorporating an organic acid carrier material, like citric acid or fumaric acid, in this compound tablets enhances drug stability. [] These carriers create an acidic microenvironment within the tablet that helps preserve the drug's integrity.

A: Yes, studies have investigated the stability of this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. [] This research helps establish the drug's shelf life and informs proper storage conditions.

A: In vitro studies demonstrate that azilsartan, the active metabolite of this compound, exhibits greater and more sustained binding to AT1 receptors compared to several other angiotensin II receptor blockers. [, ] This characteristic might contribute to its enhanced efficacy in lowering blood pressure.

ANone: Several approaches have been explored to improve this compound's solubility and bioavailability:

- Solid Dispersions: Formulating this compound as solid dispersions with carriers like poloxamer 188 [] or Hypromallose acetate succinate (Affinisol 716G) [] has been shown to significantly enhance its solubility and dissolution rate.

- Nanoemulsions: Developing nanoemulsions using a combination of oil, surfactant (Tween 80), and co-surfactant (Transcutol P) can significantly reduce particle size, thereby improving solubility and intestinal permeability of this compound. []

- Nanosuspensions: Preparing nanosuspensions using PVP-K30 as a stabilizer and SLS as a co-stabilizer leads to particle size reduction and subsequently increases solubility and dissolution rate. []

- Mixed Hydrotropy: Employing a combination of hydrotropic agents such as urea, sodium acetate, and sodium benzoate has demonstrated promising results in enhancing the solubility of this compound. []

A: this compound undergoes rapid hydrolysis to its active metabolite, azilsartan, primarily by esterases in the gastrointestinal tract and liver. [] Azilsartan is further metabolized via the cytochrome P450 (CYP)2C9 pathway into two primary metabolites. []

A: Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with hypertension. [, , , , , , ] Notably, this compound at its maximum dose (80 mg once daily) exhibited superior efficacy in reducing both systolic and diastolic blood pressure compared to maximal doses of olmesartan medoxomil (40 mg) and valsartan (320 mg). [, , ]

A: Yes, research suggests that this compound is effective in controlling blood pressure in patients with hypertension and type 2 diabetes. [, , , ]

A: Studies indicate that this compound can effectively reduce both brachial and central blood pressure in patients with difficult-to-control hypertension, including those with diabetes. [] This effect might be attributed to its potent and persistent AT1 receptor blockade.

ANone: Several analytical techniques have been developed and validated for the quantification of this compound in pharmaceutical dosage forms, including:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is widely used to separate and quantify this compound in the presence of other components. Various RP-HPLC methods have been reported using different mobile phases, stationary phases, and detection wavelengths. [, , , , , , , , ]

- High-Performance Thin-Layer Chromatography (HPTLC): This method allows for the separation and quantification of this compound on silica gel plates. Different developing systems and detection methods are employed in reported HPTLC methods. [, ]

- Ultraviolet (UV) Spectrophotometry: This technique is based on measuring the absorbance of this compound solutions at its characteristic wavelength. Various UV spectrophotometric methods have been developed using different solvents and wavelengths. [, , ]

A: Yes, researchers have developed a sensitive and reliable stability-indicating liquid chromatographic method using reverse-phase ultra-performance liquid chromatography (RP-UPLC) to determine potential impurities in this compound tablets. [] This method helps ensure the drug's purity and safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.